2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2S/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORGKVXNFHVPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-51-3 | |
| Record name | 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine typically involves the introduction of the chlorine, fluorine, and methylsulfanyl groups onto the pyrimidine ring. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing chlorine or fluorine.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives with altered electronic properties.
Scientific Research Applications
2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine, fluorine, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Key Compounds for Comparison :
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3)
- Substituents: Cl (position 4), F (position 5), -SMe (position 2).
- Reactivity: The -SMe group facilitates nucleophilic displacement, as seen in reactions with piperazine derivatives to form pharmacologically active intermediates .
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (C₁₀H₉ClFN₃O₂, MW 230.84) Substituents: Cl (position 2), F (position 5), 4-methoxyphenoxy (position 4). Comparison: The phenoxy group introduces steric bulk and electron-donating effects, reducing reactivity compared to -SMe. This compound is less prone to nucleophilic substitution but may enhance π-π stacking in biological targets.
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (CAS 1511255-82-5, C₁₀H₅ClF₂N₂O, MW 242.61) Substituents: Cl (position 2), F (position 5), 3-fluorophenoxy (position 4).
4-Chloro-5-fluoro-2-methoxypyrimidine (C₅H₄ClFN₂O, MW 162.55)
- Substituents: Cl (position 4), F (position 5), -OMe (position 2).
- Comparison: The methoxy group is a weaker leaving group than -SMe, requiring harsher reaction conditions for substitution. However, it offers improved solubility in polar solvents.
2-Chloro-4-(trifluoromethyl)pyrimidine (C₅H₂ClF₃N₂)
- Substituents: Cl (position 2), -CF₃ (position 4).
- Comparison: The -CF₃ group enhances lipophilicity and electron-withdrawing effects, making this compound valuable in agrochemicals but less reactive in nucleophilic substitutions compared to -SMe derivatives.
Physicochemical Properties and Stability
- Methylsulfanyl (-SMe) Group :
- Phenoxy Groups: Introduce steric hindrance and aromaticity, reducing substitution reactivity but enhancing binding to aromatic residues in biological targets .
- Trifluoromethyl (-CF₃) Group :
Data Table: Comparative Analysis of Pyrimidine Derivatives
Biological Activity
2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of chlorine and fluorine atoms, as well as a methylsulfanyl group attached to the pyrimidine ring. This unique configuration contributes to its biological properties and interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis. By inhibiting TS, it can disrupt nucleotide synthesis, leading to cytotoxic effects in rapidly dividing cells, particularly cancer cells .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity against influenza viruses by inhibiting their replication. This is particularly relevant given the ongoing need for effective antiviral agents .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can significantly inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells. The IC50 values for these effects are comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanistic Studies : The compound's ability to induce apoptosis in cancer cells has been linked to its interference with DNA synthesis pathways, further supporting its role as a potential chemotherapeutic agent .
Antiviral Activity
The antiviral properties of this compound have been explored in relation to influenza viruses:
- Inhibition of Viral Replication : Research indicates that this compound can effectively reduce viral titers in infected cell cultures, suggesting its potential as an antiviral treatment option .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against colon cancer cells with an IC50 value comparable to 5-FU. |
| Study B | Showed effective inhibition of influenza virus replication in vitro, indicating potential for therapeutic use. |
| Study C | Investigated structure-activity relationships (SAR) revealing that modifications to the methylsulfanyl group enhance biological activity. |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for increasing bioavailability and efficacy in vivo .
- Methylsulfanyl Group : Variations in this group can lead to significant changes in the compound's interaction with biological targets, affecting both potency and selectivity.
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine?
A key method involves reacting the compound with N-carbethoxypiperazine to form an intermediate, followed by catalytic hydrogenation using Raney Nickel to yield ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate. Subsequent hydrolysis and decarboxylation generate pharmacologically relevant derivatives . Alternative routes may utilize nucleophilic substitution at the chloro- and fluoro-substituted positions, leveraging the reactivity of the pyrimidine core.
Q. How is this compound characterized structurally and analytically?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in related pyrimidine derivatives (mean C–C bond length: 0.003 Å, R factor: 0.034) . Spectroscopic techniques include:
- NMR : Distinct chemical shifts for methylsulfanyl (~δ 2.5 ppm for S-CH₃) and aromatic protons.
- Mass Spectrometry : Exact mass (177.9734 g/mol) to verify molecular ion peaks .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography .
Q. What safety protocols are critical during experimental handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods or gloveboxes for reactions releasing toxic gases (e.g., H₂S from sulfanyl groups).
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations analyze electron density distribution, identifying electrophilic sites (e.g., C-4 chloro group). Fukui indices and molecular electrostatic potential maps highlight regions prone to nucleophilic attack, aiding in rational design of derivatives . For example, the methylsulfanyl group’s electron-donating effects may deactivate adjacent positions, directing substitution to specific sites .
Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions?
Discrepancies often arise from:
- Catalyst Selection : Palladium vs. copper-mediated couplings (e.g., Buchwald-Hartwig vs. Ullmann reactions).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may decompose sensitive intermediates.
- Impurity Profiles : Use LC-MS to identify byproducts (e.g., desulfurized analogs) that reduce effective yields .
Q. How does the methylsulfanyl group influence electronic properties in catalytic applications?
The –SMe group acts as a moderate electron donor via resonance, stabilizing adjacent negative charges. This alters redox potentials in catalytic cycles, as observed in:
- Photocatalysis : Enhanced charge separation in conjugated systems .
- Ligand Design : Sulfur’s lone pairs coordinate transition metals (e.g., Pd, Ni), modulating catalytic activity in cross-couplings .
Q. What methodologies optimize regioselective functionalization at the pyrimidine core?
- Directed Ortho-Metalation : Use directing groups (e.g., –SMe) to control lithiation at specific positions.
- Protection/Deprotection : Temporary blocking of reactive sites (e.g., silylation of –NH groups) enables stepwise derivatization .
- Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity in SNAr reactions .
Data Contradiction Analysis
Q. Why do photophysical properties (e.g., fluorescence) vary across studies?
Discrepancies arise from:
- Solid-State vs. Solution Studies : Aggregation-induced emission (AIE) in crystalline phases vs. quenching in solvents .
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –F) reduce π-π stacking, altering quantum yields.
- Measurement Conditions : Excitation wavelength and solvent polarity significantly impact observed fluorescence .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (e.g., Pd₂(dba)₃, XPhos) and solvents (e.g., toluene, THF) to maximize yields .
- Computational Validation : Pair experimental data with DFT or TD-DFT to predict reaction pathways and photophysical behavior .
- Safety Compliance : Adopt ISO-compliant waste management protocols for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
